Ethyl 4-{[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-3-28-20(26)16-6-4-14(5-7-16)12-22-18(25)13-30-21-24-23-19(29-21)15-8-10-17(27-2)11-9-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVBSXZCGOMWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Preparation
4-Methoxybenzoic acid hydrazide is prepared by treating methyl 4-methoxybenzoate with hydrazine hydrate in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide as a white crystalline solid (melting point: 142–144°C, yield: 85–90%).
Cyclization to 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2-thiol
The hydrazide is cyclized using carbon disulfide in the presence of potassium hydroxide (KOH) at 80–90°C for 4–6 hours. The intermediate dithiocarbazate undergoes intramolecular cyclization upon acidification with hydrochloric acid (HCl), yielding the 2-thiol derivative:
Key parameters:
Introduction of the Sulfanyl Acetyl Group
The sulfanyl acetyl moiety is introduced via nucleophilic substitution of the 2-thiol group with chloroacetyl chloride.
Reaction with Chloroacetyl Chloride
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of 2-(chloroacetyl)sulfanyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole:
Optimization Notes :
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Molar Ratio : 1:1.2 (thiol:chloroacetyl chloride) to minimize diacylation
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Temperature : 0–5°C to suppress side reactions
Aminomethylation of Ethyl 4-Formylbenzoate
Ethyl 4-(aminomethyl)benzoate is prepared via reductive amination of ethyl 4-formylbenzoate.
Reductive Amination
Ethyl 4-formylbenzoate is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours:
Conditions :
-
Solvent : Methanol
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Yield : 80–85%
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Characterization : -NMR (δ 4.30 ppm for NH₂, δ 1.35 ppm for CH₃ of ester)
Coupling of Sulfanyl Acetyl and Aminomethyl Moieties
The final step involves coupling 2-(chloroacetyl)sulfanyl-oxadiazole with ethyl 4-(aminomethyl)benzoate via nucleophilic acyl substitution.
Reaction in Polar Aprotic Solvent
The reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 60–70°C for 6–8 hours:
Optimization Data :
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Molar Ratio : 1:1.1 (chloroacetyl:amine)
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Yield : 65–70%
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent describes a one-pot method combining cyclization and coupling steps using toluene as a solvent under reflux. While this reduces purification steps, yields are lower (50–55%) due to competing hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, improving yields to 75%. This method reduces reaction time but requires specialized equipment.
Analytical Characterization
Spectroscopic Data :
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IR : ν~C=O~ (ester) at 1720 cm⁻¹, ν~N-H~ (amide) at 3320 cm⁻¹
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-NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.30 (q, 2H, OCH₂), δ 7.05–8.10 (m, 8H, aromatic)
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MS (ESI+) : m/z 456.1 [M+H]⁺
Purity Analysis :
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HPLC (C18 column, acetonitrile/water 70:30): Retention time = 12.3 minutes, purity >98%
Challenges and Mitigation Strategies
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Oxadiazole Hydrolysis : The 1,3,4-oxadiazole ring is sensitive to strong acids. Using mild conditions (pH 6–7) during coupling prevents degradation.
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Ester Hydrolysis : Employing anhydrous DMF and K₂CO₃ minimizes ester group hydrolysis.
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By-Product Formation : Excess chloroacetyl chloride leads to diacylated by-products. Stoichiometric control and low temperatures mitigate this.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoates or oxadiazoles.
Scientific Research Applications
Ethyl 4-{[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate involves its interaction with specific molecular targets. The oxadiazole ring and the methoxyphenyl group are crucial for its binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Ethyl 2-{[N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-Methylphenyl)glycyl]amino}benzoate ()
Structural Similarities :
- Both compounds contain ethyl benzoate esters and sulfonyl/sulfanyl linkages.
- Aromatic substituents (4-methoxyphenyl vs. 4-ethoxyphenyl/4-methylphenyl) influence electronic properties.
Key Differences :
- Core Heterocycle : The target compound uses a 1,3,4-oxadiazole , while the analogue substitutes this with a sulfonamide-glycyl group.
- Substituent Effects : The 4-ethoxy group in the analogue may reduce electron-withdrawing effects compared to the 4-methoxy group in the target compound.
- Biological Implications : Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas oxadiazoles often enhance pharmacokinetic properties .
Ethyl 2-[[5-[(4-Methyl-3-Morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-Thiadiazol-2-yl]sulfanyl]acetate ()
Structural Similarities :
- Both feature thioether linkages (-S-) and heterocyclic cores (oxadiazole vs. thiadiazole).
- Aromatic amide functionalities are present in both.
Key Differences :
- Heterocycle Type: The substitution of 1,3,4-oxadiazole (O, N) with 1,3,4-thiadiazole (S, N) alters electronic density and metabolic stability.
- Substituent Complexity : The morpholine-sulfonyl group in the thiadiazole derivative introduces a bulky, polar substituent, likely affecting target binding compared to the simpler 4-methoxyphenyl group.
Sulfonylurea Herbicides ()
Key contrasts include:
- Core Structure : Herbicides use triazine or pyrimidine rings instead of oxadiazoles.
- Function : The target compound’s lack of a urea or sulfonylurea bridge suggests divergent biological targets, though shared synthetic routes (e.g., sulfonation, esterification) may exist .
Physicochemical Comparison
Biological Activity
Ethyl 4-{[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound involves several key steps:
- Formation of the Oxadiazole Ring : Reacting 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide followed by cyclization with hydrazine hydrate.
- Thioether Formation : The oxadiazole derivative reacts with ethyl bromoacetate to form a thioether linkage.
- Acetylation : Acetic anhydride is used to introduce the acetyl group.
- Amidation : The acetylated product is reacted with 4-aminomethylbenzoic acid to yield the final compound.
The compound's structure features an oxadiazole ring, a methoxyphenyl group, and a benzoate ester, contributing to its unique chemical properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl group facilitate binding to enzymes or receptors, potentially inhibiting their activity by blocking substrate access or altering enzyme conformation. This mechanism suggests that the compound may have applications in drug development targeting various diseases .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential as antibacterial agents .
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer activities. For instance, compounds exhibiting structural similarities have shown promising results in inhibiting tumor growth in vitro and in vivo models. The specific interactions at the molecular level may lead to apoptosis in cancer cells .
| Activity Type | Target | Effectiveness |
|---|---|---|
| Antimicrobial | Bacterial strains | Significant inhibition |
| Anticancer | Tumor cells | Induces apoptosis |
Case Studies
- Inhibition of Enzyme Activity : A study highlighted the potential of similar oxadiazole compounds in inhibiting key enzymes involved in metabolic pathways related to cancer progression .
- Microbial Resistance : Another case study focused on the antibacterial efficacy of oxadiazole derivatives against resistant strains of bacteria, demonstrating their potential as alternative therapeutic agents .
Q & A
Advanced Research Questions
What mechanistic insights explain the sulfanyl group’s reactivity in substitution reactions?
Methodological Answer:
- Nucleophilic Substitution:
The sulfanyl (-S-) group acts as a leaving group in SN2 reactions. React with alkyl halides (e.g., methyl iodide) in acetonitrile at 50°C to form thioether derivatives. Monitor via HPLC (C18 column, acetonitrile/water) . - Oxidation Pathways:
Treat with 3% HO in acetic acid to form sulfoxide derivatives. Confirm using -NMR (δ 2.8–3.1 ppm for S=O) .
Mechanistic Data:
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Thioether | 78 |
| Oxidation | Sulfoxide | 65 |
How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Modification Sites:
- Oxadiazole Ring: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance COX-2 selectivity .
- Ester Group: Hydrolyze to carboxylic acid for improved solubility. Use NaOH (1M) in ethanol/water (1:1) at 80°C for 2 hours .
- Biological Testing:
Compare IC values of derivatives against parental compound. Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 (PDB: 5KIR) .
SAR Example:
| Derivative | R Group | IC (COX-2, nM) |
|---|---|---|
| Parent | 4-OCH | 120 |
| Nitro-substituted | 4-NO | 45 |
| Carboxylic acid | COOH | 89 |
What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction:
Use SwissADME to calculate logP (2.8), topological polar surface area (TPSA: 98 Ų), and blood-brain barrier penetration (low). Input SMILES: CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC(=NO2)C3=CC=C(OC)C=C3 . - Molecular Dynamics (MD):
Simulate binding stability in COX-2 active site (GROMACS, 50 ns trajectory). Analyze root-mean-square deviation (RMSD) < 2.0 Å for stable ligand-receptor interactions .
Q. Table 1: Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 442.48 g/mol | HRMS |
| logP | 2.8 | SwissADME |
| Solubility (Water) | 12 µg/mL | Shake-flask method |
Q. Table 2: Common Synthetic Byproducts
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Desulfurized derivative | Overheating | Maintain temperature < 60°C |
| Ester hydrolysis product | Moisture | Use anhydrous solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
